9,10-Dihydro-9,10-ethanoanthracen-11-one
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9,10-DIHYDRO-9,10-ETHANOANTRACEN-11-ONE typically involves the Diels-Alder reaction, where anthracene reacts with ethylene or its derivatives under specific conditions . The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the ethano bridge . The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the product .
Industrial Production Methods: Industrial production of 9,10-DIHYDRO-9,10-ETHANOANTRACEN-11-ONE follows similar synthetic routes but on a larger scale . The process involves the use of industrial-grade reactants and catalysts, with stringent control over reaction parameters to ensure consistent quality and yield . The product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 9,10-DIHYDRO-9,10-ETHANOANTRACEN-11-ONE can undergo oxidation reactions to form various oxidized derivatives.
Substitution: It can participate in substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and organometallic compounds are used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield anthraquinone derivatives, while reduction can produce various hydroanthracene derivatives .
Scientific Research Applications
Chemistry: In chemistry, 9,10-DIHYDRO-9,10-ETHANOANTRACEN-11-ONE is used as a building block for the synthesis of more complex organic molecules . Its unique structure makes it a valuable intermediate in the preparation of various functionalized anthracene derivatives .
Biology and Medicine: Its structural properties allow it to interact with biological molecules, making it a candidate for drug design and discovery .
Industry: In the industrial sector, 9,10-DIHYDRO-9,10-ETHANOANTRACEN-11-ONE is used in the production of dyes, pigments, and other specialty chemicals . Its stability and reactivity make it suitable for various industrial applications .
Mechanism of Action
The mechanism of action of 9,10-DIHYDRO-9,10-ETHANOANTRACEN-11-ONE involves its interaction with specific molecular targets and pathways . The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
- 9,10-DIHYDRO-11-HYDROXY-9,10-ETHANOANTHRACENE
- 9,10-DIHYDRO-11-METHYL-9,10-ETHANOANTHRACENE
- 9,10-DIHYDRO-9,10-ETHANOANTHRACENE-11-CARBOXANILIDE
- 9,10-DIHYDRO-11-METHYLENE-9,10-ETHANOANTHRACENE
Uniqueness: What sets 9,10-DIHYDRO-9,10-ETHANOANTRACEN-11-ONE apart from these similar compounds is its specific structural configuration and reactivity . The presence of the ethano bridge and the ketone functional group at the 11th position confer unique chemical and physical properties, making it distinct from other related compounds .
Properties
IUPAC Name |
tetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaen-15-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O/c17-15-9-14-10-5-1-3-7-12(10)16(15)13-8-4-2-6-11(13)14/h1-8,14,16H,9H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGNVGVBNBOAUFU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C3=CC=CC=C3C(C1=O)C4=CC=CC=C24 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90319799 | |
Record name | NSC350638 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90319799 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.26 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6372-63-0 | |
Record name | NSC350638 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=350638 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | NSC350638 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90319799 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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